molecular formula C11H8F3N B1611031 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- CAS No. 89108-30-5

1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

Cat. No. B1611031
CAS RN: 89108-30-5
M. Wt: 211.18 g/mol
InChI Key: IUMZRHODYBOXLA-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C11H8F3N . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” were not found, pyrrole compounds are generally synthesized through various tactical approaches . For instance, the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” consists of a pyrrole ring attached to a phenyl ring with a trifluoromethyl group . The average mass of the molecule is 211.183 Da, and the monoisotopic mass is 211.060883 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” include an average mass of 211.183 Da and a monoisotopic mass of 211.060883 Da . Further details about its physical and chemical properties were not found in the retrieved sources.

Future Directions

The future directions of research on “1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-” and similar compounds could involve exploring their therapeutic potential against various diseases or disorders . Due to the diverse nature of these compounds, many researchers are working to explore this skeleton to its maximum potential .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMZRHODYBOXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463723
Record name 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

CAS RN

89108-30-5
Record name 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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